molecular formula C9H8Cl2OS B2619009 2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane CAS No. 122451-09-6

2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane

Cat. No.: B2619009
CAS No.: 122451-09-6
M. Wt: 235.12
InChI Key: MSFHMTLEJOJLPC-UHFFFAOYSA-N
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Description

2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane is a chemical compound characterized by the presence of an oxirane ring (epoxide) and a 2,4-dichlorophenyl group attached via a thioether linkage. This compound is known for its reactivity and stability, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane typically involves the reaction of 2,4-dichlorothiophenol with an epoxide precursor under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with an epoxide .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, flow rate, and residence time, resulting in higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the strained three-membered ring of the oxirane, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

    2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane: shares similarities with other epoxide-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of the 2,4-dichlorophenyl group and the thioether linkage, which imparts distinct chemical properties and reactivity compared to other epoxides. This makes it particularly valuable in specialized applications where these properties are advantageous .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)sulfanylmethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2OS/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFHMTLEJOJLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CSC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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